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Compound of Interest

(S)-1-(5-Fluoro-2-
Compound Name:
iodophenyl)ethan-1-ol

Cat. No.: B2816262

An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Fluoro-2-
iodophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the essential physical
properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a critical chiral intermediate in the
synthesis of advanced pharmaceutical agents such as the ALK/ROSL1 inhibitor, Lorlatinib.[1]
Intended for researchers, scientists, and drug development professionals, this document
moves beyond a simple datasheet to offer a deeper understanding of the compound's
characteristics. It details not only the known physicochemical data but also presents
authoritative, field-proven protocols for the experimental determination of these properties,
ensuring scientific integrity and enabling robust characterization in a research and development
setting.

Introduction and Significance

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a chiral secondary alcohol whose stereochemical
purity is paramount for its successful application in asymmetric synthesis. As a key building
block for Lorlatinib, an inhibitor of enzymes implicated in cancer development, the precise
characterization of its physical and chemical properties is a non-negotiable aspect of quality
control and process development in the pharmaceutical industry.[1] This guide elucidates these
properties, grounding them in the context of their practical determination and relevance.
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Physicochemical Identity

A clear definition of the molecule's fundamental properties is the foundation of all further
characterization.

Caption: Chemical structure of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol.

Table 1: Core Physicochemical Identifiers

Property Value Source

IUPAC Name ?13)'1'(54'"“0'2' PubChem[2]
iodophenyl)ethanol

CAS Number 1454847-96-1 ChemicalBook][1]

Molecular Formula CsHsFIO PubChem][2]

Molecular Weight 266.05 g/mol PubChem|[2]

Computed XLogP3 2.2 PubChem|[2]

Hydrogen Bond Donor Count 1 PubChem|[2]

| Hydrogen Bond Acceptor Count | 1 | PubChem|[2] |

Physical State and Thermal Properties

The physical state of a compound provides immediate insight into its handling and purification
characteristics.

Observed Physical State

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol has been described both as a colorless oil following
purification by column chromatography and as white crystals upon subsequent recrystallization
from heptanes.[1] This duality is common for moderately sized organic molecules. The oily
state likely represents the supercooled liquid or a less pure amorphous form, while the
crystalline state, achieved through a thermodynamically controlled process like recrystallization,
represents the more stable, ordered solid lattice. For drug development, achieving a stable
crystalline form is often crucial for consistent handling, stability, and purity. The corresponding
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(R)-enantiomer is ambiguously listed as a "Solid or liquid," further highlighting the compound's
proximity to ambient temperature in its phase transition.[3]

Melting Point

A specific melting point for this compound is not widely reported in the public domain. However,
its ability to form crystals indicates a melting point above typical room temperature.

Expert Insight: The melting point is one of the most critical and accessible indicators of purity
for a crystalline solid.[4] A sharp melting range (typically < 2°C) suggests high purity, whereas a
broad and depressed melting range indicates the presence of impurities.[4][5]

Authoritative Protocol: Melting Point Determination
(Capillary Method)

This protocol is aligned with United States Pharmacopeia (USP) guidelines for Class la
apparatus.[6]

Objective: To determine the melting range of a crystalline sample to assess its purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered by gently
crushing it with a spatula.

o Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal
diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of
the tube on a hard surface.

 Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

e Rapid Heating: Set the apparatus to rapidly heat to a temperature approximately 5-10°C
below the expected melting point.

» Ramped Heating: Once the set temperature is reached, reduce the heating rate to a
controlled 1°C per minute.[6][7] This slow ramp is critical for thermal equilibrium and accurate
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observation.

e Observation & Recording:

o Onset Point (T1): Record the temperature at which the substance first shows signs of
melting, such as collapsing or the appearance of liquid.[6]

o Clear Point (T2): Record the temperature at which the sample becomes a completely clear
liquid.

» Reporting: The melting point is reported as the range T1 to T2. For a highly pure substance,
this range should be narrow.

Chiroptical Properties: Optical Rotation

For a chiral molecule, optical activity is its defining physical property, confirming the presence
of a non-racemic mixture of enantiomers.[8] The specific rotation is a standardized measure of
this activity.

While an experimental value for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is not publicly
available, its "(S)" designation implies it is one of two enantiomers, each of which will rotate
plane-polarized light in equal but opposite directions.[9]

Authoritative Protocol: Measurement of Specific
Rotation

Objective: To determine the specific rotation [a] of the chiral alcohol, which quantifies its optical
activity under standard conditions.

Methodology:

e Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and
dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent
(e.g., methanol or chloroform). The concentration (c), in g/mL, is a critical parameter.

 Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero
point.
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e Sample Measurement:

o Rinse and fill a polarimeter cell of a known path length (1), typically 1 decimeter (dm), with
the prepared solution, ensuring no air bubbles are present.

o Place the cell in the polarimeter and measure the observed rotation (a) at a specified
temperature (T), usually 20°C or 25°C, and at a specific wavelength (M), typically the
sodium D-line (589 nm).

o Calculation: Calculate the specific rotation using the formula: []AT = a / (I x ¢)

e Reporting: Report the specific rotation with all parameters, e.g., [a]D?° = -X.X (c 1.0, CHCIs).
The sign (+ for dextrorotatory, - for levorotatory) is the key identifier.

Solubility Profile

Understanding the solubility of a pharmaceutical intermediate is crucial for designing
purification processes (crystallization, chromatography) and for predicting its behavior in
subsequent reaction steps.[10]

Qualitative Assessment

The purification procedure provides valuable qualitative data:
e Soluble in: Mixtures of ethyl acetate and cyclohexane (used for column chromatography).[1]

o Sparingly Soluble/Insoluble in: Heptanes (used as an anti-solvent for recrystallization).[1]
This suggests the compound is of intermediate polarity. The precursor ketone is described as
"slightly soluble in water".[11][12]

Authoritative Protocol: Equilibrium Solubility
Assessment

This protocol is based on the "shake-flask™ method endorsed by the World Health Organization
(WHO) for Biopharmaceutics Classification System (BCS) studies.[13][14]

Objective: To quantify the equilibrium solubility of the compound in various pharmaceutically
relevant solvents.
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Methodology:

o System Preparation: For each solvent to be tested (e.g., pH 1.2 buffer, pH 6.8 buffer,
methanol, acetone, heptane), add an excess amount of the solid compound to a known
volume of the solvent in a sealed vial.

o Expert Insight: "Excess" is critical to ensure a saturated solution is formed, with
undissolved solid remaining at equilibrium.[15]

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry,
37°C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) until the
concentration of the solute in the solution reaches a constant value.

o Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved
solid from the saturated supernatant.

o Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable
mobile phase and analyze the concentration using a validated analytical method, such as
HPLC-UV.

e Reporting: Report the solubility in units of mg/mL or g/L for each solvent at the specified
temperature.

Spectroscopic and Chromatographic Profile

Analytical techniques provide the definitive "fingerprint” of the molecule, confirming its
structure, purity, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.
1H NMR (400 MHz, CDCIs):[1]
e 0 7.73 (dd, 1H): Aromatic proton, likely ortho to the iodine atom.

e 0 7.32 (dd, 1H): Aromatic proton.
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0 6.74 (ddd, 1H): Aromatic proton, likely coupled to both fluorine and other protons.

0 4.99 - 5.04 (m, 1H): The methine proton (CH-OH) at the chiral center.

0 2.01 (d, 1H): The hydroxyl proton (-OH), which appears as a doublet due to coupling with
the methine proton.

0 1.44 (d, 3H): The methyl protons (-CHs), which appear as a doublet due to coupling with

the methine proton.

Chromatographic Purity and Enantiomeric Excess

Chromatography is essential for separating the target compound from impurities and for
resolving its enantiomers.

Expert Insight: For a chiral intermediate, confirming high enantiomeric excess (e.e.) is as
important as confirming chemical purity. Chiral gas chromatography (GC) or high-performance
liquid chromatography (HPLC) are the gold-standard methods for this determination.[16][17]
The choice between GC and HPLC depends on the volatility and thermal stability of the
compound.

Chiral Purity Analysis Workflow

Data Analysis

Chiral GC Method
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Click to download full resolution via product page
Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral GC Analysis: A reported method successfully resolved the enantiomers using a CP-
Chirasil-Dex CB column, which is a cyclodextrin-based chiral stationary phase (CSP).[1]

e Retention Time (minor enantiomer): 17.7 minutes
o Retention Time (major enantiomer): 19.4 minutes
e Result: A high enantiomeric excess of 96% e.e. was determined.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound.
While specific safety data for the (S)-enantiomer is not available, data from the corresponding
(R)-enantiomer and the ketone precursor provide a reliable basis for handling procedures.[3]
[18]

e Hazard Statements (Inferred):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[19]

» Storage Conditions: Store in a tightly sealed container in a dry, dark place. For long-term
stability, refrigeration at 2-8°C is recommended.[3]

Conclusion

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a well-defined chiral intermediate whose physical
properties are consistent with a moderately polar, crystalline organic solid. Its identity is
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unequivocally confirmed by NMR spectroscopy, while its critical stereochemical purity is
guantifiable by chiral gas chromatography. This guide has provided not only the known physical
data but also the authoritative experimental frameworks required to verify these properties. For
professionals in drug development, the application of these robust protocols is fundamental to
ensuring the quality, consistency, and ultimate success of synthesizing complex, life-saving
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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